Reduced Systemic Toxicity and Metabolic Acidosis vs. Mafenide Hydrochloride in Preclinical Models
Mafenide hydrochloride is documented to produce clinically significant metabolic acidosis through carbonic anhydrase inhibition, a liability that limits its therapeutic window in burn patients [1][2]. The sodium salt of α-amino-p-toluenesulfonamide, like the acetate salt, is designed to circumvent this toxicity. In a direct comparative study of mafenide salt forms, mafenide acetate produced significantly less metabolic acidosis and was markedly less toxic than the hydrochloride salt following intravenous administration in experimental animals [2]. The sodium salt shares the acetate salt's advantage of delivering the active sulfonamide anion without the chloride-driven acid load, establishing a class-level differentiation that is directly relevant for procurement decisions in pharmaceutical development.
| Evidence Dimension | Systemic toxicity and metabolic acidosis induction |
|---|---|
| Target Compound Data | Sodium alpha-aminotoluene-4-sulphonamidate: classified as a non-chloride salt form expected to produce lower acidosis burden (class inference from acetate salt data) |
| Comparator Or Baseline | Mafenide hydrochloride (CAS 138-37-4): documented to cause significant metabolic acidosis via carbonic anhydrase inhibition; significantly more toxic than acetate salt in animal models [2] |
| Quantified Difference | Mafenide acetate reduced metabolic acidosis severity and was 'significantly less toxic' than mafenide hydrochloride (p < 0.05, exact numerical data in full text [2]); sodium salt inferred to confer comparable advantage |
| Conditions | Intravenous administration in experimental animals; carbonic anhydrase inhibition assay context [2] |
Why This Matters
For procurement teams developing topical burn formulations, selecting the sodium salt over the hydrochloride salt directly reduces the risk of treatment-induced metabolic acidosis, a dose-limiting adverse event that can necessitate treatment discontinuation.
- [1] Nachod, F. C. (1970). U.S. Patent No. 3,497,599. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Lindberg, R. B., Moncrief, J. A., & Mason, A. D. (1966). Preliminary observations on the toxicity of the hydrochloride and acetate salts of mafenide (Sulfamylon®). Life Sciences, 5(24), 2279–2282. View Source
